Ethyl 2-amino-4-trifluoromethylbenzoate

Description

Systematic IUPAC Nomenclature and Structural Representation

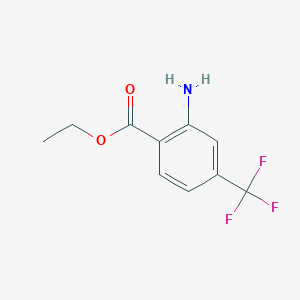

Ethyl 2-amino-4-trifluoromethylbenzoate is systematically named according to IUPAC rules as ethyl 2-amino-4-(trifluoromethyl)benzoate . This nomenclature reflects the compound’s structure: a benzoate ester substituted with an amino group at position 2 and a trifluoromethyl group at position 4, with an ethyl ester functional group.

Structural Features:

- Parent structure : Benzoic acid derivative.

- Substituents :

- Amino (-NH₂) at position 2.

- Trifluoromethyl (-CF₃) at position 4.

- Ethyl ester (-COOCH₂CH₃) at position 1.

The structural formula is represented as:

CCOC(=O)C₁=C(C=CC(=C₁)C(F)(F)F)N , derived from its SMILES notation. The InChI Key RJKBQTRDYFUQQY-UHFFFAOYSA-N provides a unique identifier for its 3D conformation.

Table 1: Key IUPAC Nomenclature and Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-amino-4-(trifluoromethyl)benzoate |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)N |

| InChI Key | RJKBQTRDYFUQQY-UHFFFAOYSA-N |

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number 65568-55-0 . This identifier is critical for regulatory, commercial, and research purposes.

Alternative Designations:

- Ethyl 2-amino-4-(trifluoromethyl)benzoate (common synonym).

- 2-Amino-4-trifluoromethylbenzoic acid ethyl ester (functional group emphasis).

- 4-(Trifluoromethyl)anthranilic acid ethyl ester (anthranilic acid derivative).

Table 2: CAS and Alternative Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 65568-55-0 |

| PubChem CID | 12800885 |

| Key Synonyms | Ethyl 2-amino-4-(trifluoromethyl)benzoate; 4-(Trifluoromethyl)anthranilic acid ethyl ester |

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₀F₃NO₂ confirms the compound’s composition. Its molecular weight is 233.19 g/mol , calculated as follows:

Elemental Composition Breakdown:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.01 | 120.10 |

| H | 10 | 1.008 | 10.08 |

| F | 3 | 19.00 | 57.00 |

| N | 1 | 14.01 | 14.01 |

| O | 2 | 16.00 | 32.00 |

| Total | 233.19 |

Table 3: Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO₂ |

| Molecular Weight | 233.19 g/mol |

| Exact Mass | 233.0666 Da |

The trifluoromethyl group contributes significantly to the compound’s molecular weight (57.00 g/mol, 24.4% of total mass), underscoring its influence on physicochemical properties. The ethyl ester moiety (44.05 g/mol) and amino group (16.02 g/mol) further define its reactivity.

Properties

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-4-3-6(5-8(7)14)10(11,12)13/h3-5H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKBQTRDYFUQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510201 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65568-55-0 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Direct Amination of Ester Intermediates

Some advanced synthetic strategies involve direct amination or substitution reactions on ester intermediates or related compounds:

-

- Starting from ethyl 2-nitro-4-trifluoromethylbenzoate, reduction of the nitro group yields the amino ester directly.

- Alternatively, nucleophilic aromatic substitution or Buchwald–Hartwig amination can be used for introducing amino groups on trifluoromethylated aromatic esters in more complex synthetic schemes.

-

- Allows for selective functionalization and incorporation of amino groups

- Facilitates synthesis of derivatives and analogs for pharmaceutical applications

Summary of Preparation Methods

| Method | Starting Material | Key Reactions | Conditions | Remarks |

|---|---|---|---|---|

| Esterification | 2-amino-4-trifluoromethylbenzoic acid | Acid-catalyzed esterification with ethanol | Reflux with acid catalyst | Simple, direct, widely used |

| Hydrolysis & Alcoholysis | 2-nitro-4-trifluoromethylbenzonitrile | Base hydrolysis to benzamide, then acid-catalyzed alcoholysis | 45–65 °C for hydrolysis, acid methanol for alcoholysis | Multi-step, allows nitrile use |

| Reduction of Nitro Ester | 2-nitro-4-trifluoromethylbenzoate ester | Catalytic or chemical reduction of nitro group | Hydrogenation or chemical reductants | Converts nitro to amino group |

| Direct Amination | Aromatic esters or halides | Buchwald–Hartwig amination or nucleophilic substitution | Pd-catalysis or nucleophilic conditions | For advanced derivatives |

Research Findings and Optimization Notes

Hydrolysis Temperature and Base Choice:

Sodium hydroxide is preferred for milder conditions (45–55 °C), while potassium hydroxide requires higher temperatures (55–65 °C) but can increase reaction rates.Molar Ratios:

The molar ratio of base to nitrile is critical; a range of 0.1 to 4:1 has been found effective, with optimization depending on scale and purity requirements.Purification:

Flash chromatography or recrystallization is commonly employed post-reaction to isolate pure ethyl 2-amino-4-trifluoromethylbenzoate, especially after multi-step syntheses involving nitro intermediates.Safety Considerations: Handling of amino and trifluoromethylated aromatic compounds requires appropriate safety measures due to potential irritancy and toxicity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-trifluoromethylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 2-amino-4-trifluoromethylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its trifluoromethyl group, which enhances lipophilicity and biological activity.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Nitration : Ethyl benzoate undergoes nitration to introduce a nitro group.

- Reduction : The nitro group is reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

- Trifluoromethylation : A trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the trifluoromethyl group, which alters its interaction with bacterial cell membranes, enhancing its ability to inhibit growth .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has shown potential in suppressing pro-inflammatory cytokines and reducing oxidative stress markers in cellular models. This suggests possible applications in treating conditions characterized by excessive inflammation .

Pharmacological Insights

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The amino group facilitates hydrogen bonding with biological molecules, while the trifluoromethyl group enhances membrane permeability, improving bioavailability .

Case Studies on Pharmacological Applications

- A study demonstrated that compounds structurally related to this compound could inhibit superoxide anion release from neutrophils, indicating potential for mitigating inflammation following trauma.

- Another investigation highlighted the compound's role as a dual inhibitor against bacterial topoisomerases, enhancing antibacterial efficacy while minimizing toxicity .

Industrial Applications

Agrochemical Production

Due to its unique chemical structure, this compound is utilized in the production of agrochemicals. Its properties make it suitable for developing pesticides and herbicides that require enhanced efficacy and reduced environmental impact .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-trifluoromethylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Methyl Ester Analogues

The closest structural analogue is Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS: 61500-87-6), which differs only in the ester group (methyl vs. ethyl). Computational similarity analyses rank this compound at 0.97/1.00 compared to the ethyl derivative . Key differences include:

Positional Isomers

- Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS: 22235-25-2): The trifluoromethyl and amino groups are shifted to the 3- and 5-positions, respectively. This positional isomer has a similarity score of 0.95/1.00 . Such shifts can drastically alter electronic properties and reactivity, making it less favorable for reactions requiring ortho-directing effects.

- Ethyl 4-amino-2-(trifluoromethyl)benzoate (CAS: 1171245-63-8): A positional isomer with reversed substituent positions. Its InChIKey (WJUSTBDZBSDNOJ-UHFFFAOYSA-N) indicates distinct stereoelectronic characteristics compared to the target compound .

Heterocyclic Analogues

Several ethyl esters with trifluoromethyl groups embedded in heterocycles exhibit structural parallels:

These analogues highlight the versatility of trifluoromethylated esters but differ significantly in ring aromaticity and functional group interactions.

Pharmaceutical Relevance

Ethyl 2-amino-4-trifluoromethylbenzoate is listed in combinatorial chemistry libraries for drug discovery, particularly in synthesizing kinase inhibitors or antimicrobial agents . Its ethyl ester group may improve prodrug compatibility compared to methyl esters.

Agrochemical Potential

While methyl analogues are prominent in herbicides (e.g., metsulfuron-methyl ), the ethyl derivative’s role in agrochemistry remains underexplored. Its higher lipophilicity could enhance soil adsorption, but this requires validation.

Biological Activity

Ethyl 2-amino-4-trifluoromethylbenzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively and interact with various biological targets.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound can interact with specific enzymes due to its structural features, potentially inhibiting or activating enzymatic pathways.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing pathways related to mood and cognition.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed into a potential antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was observed to reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases.

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for PC-3 cells, suggesting a moderate level of cytotoxicity that warrants further investigation for anticancer applications.

- Pharmacological Evaluation : In a pharmacological study, this compound was tested for its potential as an antidepressant. Animal models treated with the compound showed reduced depressive-like behaviors in forced swim tests compared to controls, indicating possible serotonergic activity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 2-amino-4-trifluoromethylbenzoate to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions with intermediates, such as coupling amino and trifluoromethyl groups to the benzoate backbone. Key considerations include:

- Reaction Conditions : Optimize temperature (e.g., maintaining 60–80°C for amide bond formation) and solvent choice (polar aprotic solvents like DMF for solubility) to prevent side reactions .

- Catalysts : Use palladium or copper catalysts for cross-coupling reactions involving trifluoromethyl groups, as noted in analogous syntheses .

- Purification : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the compound, ensuring ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR confirm structural integrity, with F NMR specifically identifying trifluoromethyl group environments .

- HPLC : Assess purity by comparing retention times against standards under isocratic conditions (e.g., 70:30 methanol/water) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHFNO) and detects isotopic patterns for chlorine/fluorine .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 4–8 weeks. Monitor degradation via HPLC and FTIR to identify hydrolytic or photolytic byproducts .

- Long-Term Stability : Store samples at –20°C in amber vials with desiccants; periodic re-analysis (every 6 months) ensures stability .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Spectroscopic Analysis : Use C NMR to measure electron-withdrawing effects on the aromatic ring, correlating chemical shifts with Hammett parameters .

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs in SNAr reactions (e.g., using piperidine as a nucleophile). A 2–3x rate enhancement is expected due to the –CF group’s electron-withdrawing nature .

Q. What integrative computational and experimental approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental reactivity in thiazole ring functionalization .

- Molecular Docking : Simulate binding affinities to target enzymes (e.g., cytochrome P450) using crystal structures from the PDB. Validate with in vitro inhibition assays .

Q. How can contradictory bioactivity results across assays be systematically resolved?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate data from multiple assays (e.g., cytotoxicity, enzyme inhibition) and apply statistical tools (ANOVA, PCA) to identify outliers or assay-specific biases .

- Dose-Response Reevaluation : Re-test the compound under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables. For example, discrepancies in IC values may arise from solvent effects (DMSO vs. saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.